Bénocxacor

Vue d'ensemble

Description

Benoxacor is a herbicide safener primarily used to protect crops from the phytotoxic effects of herbicides, particularly metolachlor . It is known for its ability to enhance the tolerance of maize to metolachlor, making it a valuable tool in modern agricultural practices . Benoxacor has a low aqueous solubility, is quite volatile, and has a high potential for leaching to groundwater . It is moderately persistent in soil systems but tends not to persist in water .

Applications De Recherche Scientifique

Benoxacor is widely used in agricultural research to enhance crop protection and safety . It is used in combination with metolachlor to improve weed management while minimizing adverse effects on crops and the environment . Research has shown that benoxacor enhances the activity of detoxification enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which play crucial roles in metabolizing and detoxifying metolachlor .

In addition to its agricultural applications, benoxacor is also studied for its potential effects on the liver and gut microbiome . Research has shown that benoxacor can affect the abundance of certain bacteria in the gut microbiome and regulate hepatic genes .

Mécanisme D'action

Target of Action

Benoxacor is a herbicide safener that primarily targets the Glutathione S-transferase (GST) enzyme within the plant . GST plays a crucial role in the detoxification of xenobiotics and is involved in the metabolism of herbicides .

Mode of Action

Benoxacor interacts with its target, the GST enzyme, by increasing its activity within the plant . This increased activity enhances the plant’s ability to metabolize and detoxify herbicides, thereby reducing their phytotoxicity . This interaction results in a protective effect on the plant against herbicide-induced damage .

Biochemical Pathways

The primary biochemical pathway affected by benoxacor is the glutathione conjugation pathway . This pathway is responsible for the detoxification of xenobiotics, including herbicides. By increasing the activity of GST, benoxacor enhances the plant’s ability to metabolize herbicides, thereby reducing their toxic effects . Additionally, benoxacor may affect other pathways such as calcium signaling and protein processing in the endoplasmic reticulum .

Pharmacokinetics

Benoxacor has a low aqueous solubility and is quite volatile . In vitro metabolism studies with liver microsomes and cytosol from male mice demonstrated that benoxacor is enantioselectively metabolized by cytochrome P450 enzymes, carboxylesterases, and glutathione S-transferases .

Result of Action

The primary result of benoxacor’s action is the protection of plants from herbicide-induced phytotoxicity . By enhancing the activity of GST and promoting the metabolism of herbicides, benoxacor reduces the toxic effects of herbicides on the plant . This results in improved crop selectivity, allowing the application of herbicides with different mechanisms of action on the crop .

Action Environment

Benoxacor’s action, efficacy, and stability can be influenced by various environmental factors. It has a high potential for leaching to groundwater due to its chemical properties . Its persistence in soil systems and volatility also suggest that it can be affected by soil type and climatic conditions . Furthermore, the safening effect of benoxacor can vary depending on the specific herbicide used and the plant species .

Analyse Biochimique

Biochemical Properties

Biochemical assays have revealed that Benoxacor enhances the activity of detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases . These enzymes play crucial roles in metabolizing and detoxifying other chemicals, such as metolachlor .

Cellular Effects

The cellular effects of Benoxacor are primarily related to its role in enhancing the activity of detoxification enzymes . By boosting the activity of these enzymes, Benoxacor can help cells more effectively metabolize and detoxify harmful substances, thereby reducing their potential for causing cellular damage .

Molecular Mechanism

At the molecular level, Benoxacor exerts its effects by interacting with detoxification enzymes and enhancing their activity . This can lead to increased metabolism and detoxification of harmful substances, thereby reducing their potential for causing damage at the molecular level .

Metabolic Pathways

Benoxacor is involved in the metabolic pathways related to the detoxification of harmful substances . It interacts with enzymes such as GSTs and cytochrome P450 monooxygenases, which play crucial roles in these pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benoxacor involves the reaction of 3,4-dihydro-3-methyl-2H-1,4-benzoxazine with dichloroacetyl chloride . The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of benoxacor follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of benoxacor enantiomers . The mobile phases used in HPLC include hexane/ethanol, hexane/isopropanol, acetonitrile/water, and methanol/water . The separation is optimized by adjusting the temperature and composition of the mobile phase .

Analyse Des Réactions Chimiques

Types of Reactions: Benoxacor undergoes various chemical reactions, including hydrolysis, photolysis, and degradation . It is stable in solvents such as methanol, ethanol, isopropanol, acetonitrile, hexane, and water at different pH levels (4.0, 7.0, and 9.0) .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the hydrolysis of benoxacor include dichloroacetic acid and other degradation products . Photolysis results in the formation of various photodegradation products .

Comparaison Avec Des Composés Similaires

- Furilazole

- Cloquintocet-mexyl

- Mefenpyr-diethyl

- Fenclorim

- Fluxofenim

- Oxabetrinil

Benoxacor stands out due to its dual action on multiple detoxification pathways, making it a versatile and effective safener in agricultural practices .

Propriétés

IUPAC Name |

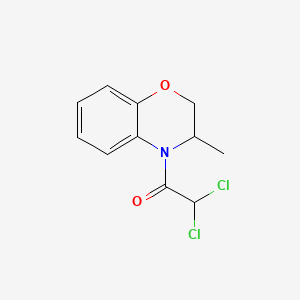

2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJJMJDEVDLPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029572 | |

| Record name | Benoxacor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid, Other Solid | |

| Record name | Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

98730-04-2 | |

| Record name | Benoxacor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98730-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benoxacor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098730042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benoxacor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dichloro-1-(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENOXACOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAI2652GEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benoxacor protect crops from herbicide injury?

A1: Benoxacor acts as a herbicide safener, selectively enhancing the detoxification of herbicides in crops without compromising weed control. It primarily achieves this by inducing the activity of glutathione S-transferases (GSTs) [, , , , , , , ]. These enzymes catalyze the conjugation of glutathione (GSH) to herbicides like metolachlor, rendering them inactive and promoting their detoxification [, , , ].

Q2: What are the downstream effects of benoxacor-induced GST activity?

A2: The benoxacor-mediated increase in GST activity leads to:

- Enhanced herbicide metabolism: Benoxacor treatment results in a faster rate of herbicide detoxification, specifically accelerating the formation of the glutathione conjugate of herbicides like metolachlor [, ].

- Reduced herbicide residues: Lower levels and shorter persistence of herbicide residues are observed in plants treated with herbicide-benoxacor mixtures compared to herbicide-only treatments [].

- Increased crop tolerance: This enhanced detoxification mechanism provides greater protection to crops from herbicide injury, enabling the use of herbicides that might otherwise be too phytotoxic [, , , , , ].

Q3: Are there differences in benoxacor's safening effect between plant species?

A3: Yes, benoxacor's efficacy as a safener varies. It effectively protects certain crops like maize and sorghum but shows limited or no protection in dicot species like Arabidopsis [, ]. This selectivity might be attributed to differences in the expression and inducibility of specific GST isozymes []. For instance, benoxacor induces the expression of AtGSTU19 in Arabidopsis roots, but this induction is localized and does not confer herbicide tolerance [].

Q4: What is the chemical structure and formula of benoxacor?

A4: Benoxacor is a dichloroacetamide derivative with the chemical formula C12H11Cl2NO3. Its IUPAC name is 4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine.

Q5: What are some key spectroscopic characteristics of benoxacor?

A5: While specific spectroscopic data is limited within the provided research, analytical techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing benoxacor and its degradation products []. These techniques allow for the identification of structural changes, including dechlorination and the formation of intermediates like a monochlorinated derivative [].

Q6: How stable is benoxacor under different environmental conditions?

A6: Benoxacor exhibits variable stability depending on the environmental conditions:

- Sunlight: It degrades relatively quickly in simulated sunlight with a half-life of approximately 10 minutes []. This degradation is primarily attributed to a photo-initiated ring closure, yielding a monochlorinated intermediate, followed by further degradation into dechlorinated products [].

- High pH: Benoxacor undergoes rapid base-mediated hydrolysis, particularly under high pH conditions, with a half-life of 13 hours, suggesting potential transformation during water treatment [].

- Circumneutral pH: At a near-neutral pH, hydrolysis of benoxacor is minimal [].

- Presence of Photosensitizers: While resistant to direct photolysis in the presence of natural sunlight, benoxacor can undergo indirect photolysis in the presence of photosensitizers like nitrate, nitrite, and humic acid [].

Q7: How is benoxacor typically formulated for agricultural use?

A7: Benoxacor is rarely used alone and is usually formulated with chloroacetamide herbicides [, ]. Common formulations include mixtures with S-metolachlor, acetochlor, and other herbicides [, , , ]. The specific formulation strategies employed to improve benoxacor's stability, solubility, or bioavailability are not extensively detailed in the provided research.

Q8: What are the primary pathways of benoxacor degradation in the environment?

A8: Benoxacor primarily degrades through:

- Photolysis: Direct photodegradation under sunlight and indirect photolysis in the presence of photosensitizers contribute to its breakdown in surface waters [, ].

- Hydrolysis: Base-mediated hydrolysis is a significant degradation pathway, especially under high pH conditions, potentially impacting its fate during water treatment processes [].

- Microbial biotransformation: Microorganisms play a role in benoxacor degradation, primarily via cometabolism, leading to the formation of various metabolites, including dechlorinated species and glutathione conjugates [].

Q9: What analytical methods are used to detect and quantify benoxacor?

A9: Common analytical techniques for benoxacor analysis include:

- Gas Chromatography (GC): GC coupled with electron capture detection (ECD) or mass spectrometry (MS) offers a sensitive method for quantifying benoxacor residues in various matrices [].

- High-Performance Liquid Chromatography (HPLC): HPLC, often paired with UV detection, provides a robust and versatile approach for separating and quantifying benoxacor and its metabolites in complex samples [, , ].

Q10: How is the accuracy and reliability of these analytical methods ensured?

A10: Method validation is crucial for ensuring the reliability of analytical data. Key validation parameters for benoxacor analysis include:

- Accuracy: Determining the closeness of measured values to the true value, often assessed through recovery studies [].

- Precision: Evaluating the reproducibility of measurements, typically assessed through replicate analyses [].

- Specificity: Ensuring that the method selectively detects benoxacor in the presence of other compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.